1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Description
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a tri-substituted pyrazole derivative featuring a thiazole ring at position 1 of the pyrazole core, substituted with a 4-fluorophenyl group, and a 4-methoxyphenyl group at position 4. Regioisomerism and substituent positioning in such compounds are critical determinants of biological activity, as demonstrated by analogs where minor structural changes drastically alter kinase selectivity .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-15-8-4-12(5-9-15)16-10-22-24(18(16)21)19-23-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKUOGPEQKBTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole-First Approach via Cyclocondensation
The thiazole-first strategy prioritizes the construction of the 4-(4-fluorophenyl)-1,3-thiazole moiety before pyrazole ring formation. This method leverages the cyclocondensation of 4-fluorophenyl thioamide derivatives with α-bromo-4-methoxyphenylacetophenone in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours.
Key steps :
- Thiazole synthesis :
$$ \text{4-Fluorophenyl thioamide} + \alpha\text{-bromo-4-methoxyphenylacetophenone} \xrightarrow{\text{DMF, 90°C}} \text{4-(4-fluorophenyl)-1,3-thiazole intermediate} $$
Yields: 65–72%.
- Pyrazole assembly :
The thiazole intermediate reacts with 4-methoxyphenylhydrazine and ethyl 3-aminocrotonate in ethanol under reflux (12 hours), followed by ammonia-mediated cyclization to install the 5-amine group.
Advantages :
Pyrazole-First Strategy Using Thiosemicarbazide Intermediates
This approach constructs the pyrazole core before thiazole annulation, employing ethyl acetoacetate derivatives as key building blocks:
Pyrazole formation :
$$ \text{Ethyl 3-oxo-2-(4-methoxyphenylhydrazono)butanoate} + \text{thiosemicarbazide} \xrightarrow{\text{EtOH, Δ}} \text{3-methyl-4-oxo-pyrazole-1-carbothioamide} $$
Reaction time: 5 hours; Yield: 68%.Thiazole annulation :
Treatment with 2-bromo-1-(4-fluorophenyl)ethan-1-one in polyethylene glycol (PEG-400) at 40–45°C for 2 hours achieves simultaneous thiazole ring formation and C-N coupling:
$$ \text{Pyrazole carbothioamide} + \text{2-bromo-4-fluorophenacyl bromide} \xrightarrow{\text{PEG-400}} \text{Target compound} $$
Yield: 58–63%.
Key optimization :
Convergent Synthesis via Suzuki-Miyaura Coupling
Advanced methods employ palladium-catalyzed cross-coupling to assemble pre-formed thiazole and pyrazole fragments:
Critical parameters :
- Oxygen-free conditions essential for catalyst longevity
- 10 mol% tetrakis(triphenylphosphine)palladium(0) optimal for C-N bond formation
Comparative Analysis of Synthetic Methods
Yield and Scalability Assessment
| Method | Average Yield | Scalability | Purification Complexity |
|---|---|---|---|
| Thiazole-first | 68% | Pilot-scale feasible | Column chromatography (SiO₂, EtOAc/hexane) |
| Pyrazole-first | 61% | Limited to 100g batches | Recrystallization (EtOH/H₂O) |
| Convergent coupling | 47% | Microscale only | HPLC purification required |
Byproduct Formation and Mitigation
- Thiazole-first route : Generates 3–5% of regioisomeric thiazolo[3,2-b]pyrazole adducts
- Pyrazole-first approach : Up to 12% dimerization byproducts during thiazole annulation
- Mitigation strategies :
Advanced Optimization Techniques
Solvent Engineering for Green Chemistry
Recent advancements substitute traditional solvents with bio-based alternatives:
| Solvent System | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|
| PEG-400 | 2h | 63% | Low (biodegradable) |
| Cyrene™ (dihydrolevoglucosenone) | 3h | 59% | Very low |
| Neat conditions | 5h | 51% | None |
Catalytic System Innovations
- Nano-catalysts : Fe₃O₄@SiO₂-Pd nanoparticles enable catalyst recovery (5 cycles, <8% activity loss)
- Photoredox catalysis : Ru(bpy)₃²⁺/LED system reduces Boc-deprotection time from 2h to 20 minutes
Structural Characterization and Quality Control
Spectroscopic Fingerprinting
Purity Assessment Protocols
- HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, λ=254 nm, t₃=14.2 min
- Chiral purity : Chiralpak IC-3 column, 85:15 n-hexane/i-PrOH, 1 mL/min
Industrial-Scale Production Considerations
Cost Analysis of Key Intermediates
| Intermediate | Cost/kg (USD) | Synthetic Steps |
|---|---|---|
| 4-Fluorophenyl thioamide | 320 | 2 |
| Ethyl 3-aminocrotonate | 410 | 3 |
| 2-Bromo-4-fluorophenacyl bromide | 680 | 4 |
Data extrapolated from.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or heterocyclic rings .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : The compound's ability to interact with specific cellular pathways suggests potential applications in cancer therapy. Its mechanism may involve binding to enzymes or receptors that regulate cell proliferation and apoptosis.
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this one may reduce inflammation by modulating immune responses .
Case Studies
Several case studies highlight the efficacy of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine in various applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Impact of Regioisomerism on Kinase Inhibition
Pyrazole derivatives with fluorophenyl and pyridyl substituents exhibit divergent kinase inhibition profiles depending on substituent positions:
- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-aryl-pyrazol-5-amine analogs : Potent inhibitors of p38α MAP kinase (IC₅₀ < 100 nM) .
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-aryl-pyrazol-5-amine analogs: Loss of p38α inhibition but gain of activity against cancer-related kinases (e.g., VEGFR2, Src, B-RAF, EGFR) with IC₅₀ values in the nanomolar range . The target compound’s 4-(4-methoxyphenyl) and thiazole substituents may further modulate kinase selectivity, though direct biological data are unavailable.
Substituent Effects on Bioactivity
Thiazole vs. Pyridyl Heterocycles
The thiazole ring in the target compound introduces sulfur-based electronic effects and steric bulk, differing from pyridyl-containing analogs (e.g., compound 6a in ). Thiazole’s lower basicity and hydrogen-bonding capacity may reduce off-target interactions compared to pyridines, though this requires validation .
Data Tables
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Hydrophobicity (LogP) | Potential Impact on Activity |
|---|---|---|---|
| 4-Fluorophenyl | Electron-withdrawing | Moderate (2.7) | Enhances binding to kinase ATP pockets |
| 4-Methoxyphenyl | Electron-donating | High (3.1) | May improve solubility |
| Thiazole | Weakly basic | Moderate (1.9) | Reduces off-target interactions |
Key Research Findings
Regioisomerism Dictates Kinase Selectivity : Swapping substituent positions on the pyrazole ring (e.g., fluorophenyl from position 3 to 4) shifts activity from p38α MAP kinase to oncogenic kinases like VEGFR2 and EGFR .
Thiazole’s Unique Role : The thiazole moiety in the target compound may confer distinct selectivity due to sulfur’s electronegativity and steric profile, though direct comparisons with pyridyl analogs are lacking .
Substituent Optimization : Methoxy and fluorine groups balance solubility and target affinity, with 4-methoxyphenyl enhancing hydrophilicity compared to halogenated analogs .
Biological Activity
The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a member of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 285.35 g/mol. The compound features a pyrazole core substituted with thiazole and phenyl groups, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance, thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation effectively. Research indicates that compounds similar to the target compound can act as multi-target enzyme inhibitors, which is crucial in cancer therapy .
Table 1: Summary of Anticancer Activity
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazolidin-4-one | Anticancer | |
| Pyrazole derivatives | Multi-target inhibitors |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Azomethine derivatives, which share structural similarities with the target compound, have demonstrated potent antibacterial and antifungal activities. For example, certain pyrazole derivatives have been evaluated against various bacterial strains and exhibited significant inhibitory effects .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Type | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Pyrazole derivatives | E. coli | 20 | |
| Thiazole derivatives | S. aureus | 18 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including the target compound, evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting significant anticancer potential .
Case Study 2: Structure-Activity Relationship (SAR)
Research exploring the SAR of thiazole and pyrazole compounds revealed that modifications in the phenyl groups significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances the anticancer activity by increasing lipophilicity and improving receptor binding .
Q & A
Q. Yield Optimization :
- Use high-throughput screening to identify ideal solvent systems (e.g., ethanol/water mixtures reduce byproducts) .
- Employ microwave irradiation to shorten reaction times (e.g., 30 minutes vs. 12 hours for thiazole formation) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize contamination .
How can the molecular structure and crystallographic parameters of this compound be validated?
Basic Research Question
Methodology :
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 10.25, 10.46, 10.55 |
| α, β, γ (°) | 109.2, 111.4, 98.0 |
| R-factor | 0.031 |
| C–H···N interactions | 2.17 Å |
What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?
Advanced Research Question
Data Discrepancy Analysis :
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms (p38α vs. B-Raf) explain divergent IC₅₀ values. Standardize protocols using Eurofins KinaseProfiler .
- Regioisomerism : Positional shifts of the fluorophenyl group (3- vs. 4-pyrazole substitution) alter target selectivity. For example, 4-fluorophenyl analogs show nanomolar activity against Src kinase but lose p38α inhibition .
- Solubility Factors : Poor aqueous solubility (logP ~5.4) may artificially suppress in vitro activity. Use co-solvents (e.g., 0.1% DMSO) or nanoparticle formulations to improve bioavailability .
How can computational modeling predict interactions between this compound and biological targets?
Advanced Research Question
Methodology :
Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., VEGFR-2). Prioritize poses with hydrogen bonds to backbone amides (e.g., Cys919) and hydrophobic contacts with fluorophenyl groups .
Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values; deviations >2 Å suggest weak interactions .
QSAR Modeling : Train models on IC₅₀ data from analogs to correlate substituents (e.g., methoxy vs. chloro) with activity .
Validation : Cross-check predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
What analytical techniques are critical for assessing purity and stability?
Basic Research Question
Key Techniques :
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities. Retention time ~8.2 min .
- Thermogravimetric Analysis (TGA) : Degradation onset at 220°C indicates thermal stability .
- Forced Degradation Studies : Expose to UV light (254 nm, 48 hrs) and acidic/alkaline conditions to identify labile groups (e.g., hydrolytic cleavage of the thiazole ring) .
How does the compound’s electronic structure influence its reactivity in follow-up derivatizations?
Advanced Research Question
Mechanistic Insights :
- Nucleophilic Sites : The pyrazole-5-amine (pKa ~6.8) undergoes acylation or sulfonation. DFT calculations (B3LYP/6-31G*) show higher electron density at N5 than N1 .
- Electrophilic Aromatic Substitution : Fluorophenyl groups direct reactions to the meta position due to -I effects. Use Hammett constants (σₚ = 0.06 for 4-F) to predict substituent effects .
- Cross-Coupling : Suzuki-Miyaura reactions at the thiazole-2 position require Pd(PPh₃)₄ and K₂CO₃ in THF/water (yield: 60–75%) .
What structural modifications enhance selectivity for cancer-related kinases over off-targets?
Advanced Research Question
Design Strategies :
- Heterocycle Replacement : Substitute thiazole with oxadiazole to reduce hERG binding (e.g., IC₅₀ increases from 1.2 μM to >10 μM) .
- Steric Hindrance : Introduce bulky groups (e.g., 2,4,6-trichlorophenyl) to block access to off-target ATP pockets .
- Protonation State : At physiological pH, the pyridine nitrogen (pKa ~4.5) remains uncharged, favoring hydrophobic interactions with kinase hinge regions .
Case Study : 4-(4-Fluorophenyl)-3-pyridinyl analogs show 50-fold selectivity for B-Raf V600E over wild-type .
How can crystallographic twinning be resolved during structural refinement?
Advanced Research Question
Protocol :
Data Collection : Use a Bruker D8 Venture diffractometer (MoKα, λ = 0.71073 Å) to collect >95% complete datasets .
Twin Detection : Apply PLATON’s TwinRotMat to identify twin laws (e.g., twofold rotation about [100]) .
Refinement : In SHELXL , refine twin fractions (BASF parameter) and apply HKLF5 format for twinned data. Example: Minor twin component refined to 47.16% .
Validation : Check Rint (<5%) and Flack parameter (near 0) to confirm correct absolute structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
